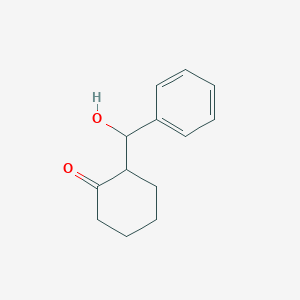
2-(Hydroxy-phenyl-methyl)-cyclohexanone
Übersicht
Beschreibung
2-(Hydroxy-phenyl-methyl)-cyclohexanone is a chemical compound with the molecular formula C13H16O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione” and other derivatives, from the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, and finally the reaction with water has been described .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone is characterized by a cyclohexanone ring with a hydroxyphenylmethyl group attached . Further detailed analysis would require more specific data or computational modeling.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Molecular Docking : A study synthesized a derivative of this compound, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, and investigated its antimicrobial activity and molecular docking properties. The compound's structure was confirmed using various spectroscopic methods, and computational studies correlated well with the experimental data (Barakat et al., 2015).
Hydrolysis Studies : Another study focused on the hydrolysis of a Mannich base compound, specifically 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride. The study found that the hydrolysis was specific acid and general base catalyzed, with maximum stability around pH 2 (Koshy & Mitchner, 1964).
Crystallography of Derivatives : Research on the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, a derivative of the compound, revealed that the cyclohexanone is in a chair conformation with attached hydroxy, ethoxycarbonyl, and phenyl groups in specific configurations. This study included intermolecular hydrogen bonding analysis (Hernández-Ortega et al., 2001).
Antimicrobial Activity of Derivatives : A series of compounds including 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1-cyclohexanone were synthesized and their antimicrobial activities were studied. This indicates a potential application in developing antimicrobial agents (Gein et al., 2010).
Use in Synthesis of Phenothiazines : In the synthesis of phenothiazines, key intermediates containing substituted cyclohexanone rings were studied. These compounds are important in the development of pharmaceuticals (Mohan, Ravikumar, & Shetty, 2003).
Catalyst Research : A study on the selective hydrogenation of phenol to cyclohexanone under mild conditions revealed a catalyst that promoted the formation of cyclohexanone with high conversion and selectivity. This is significant in chemical industry applications, particularly in the manufacture of polyamides (Wang et al., 2011).
Oxidation Reactions in Organic Chemistry : Cyclohexanone monooxygenase was used to oxidize methyl phenyl sulfide and cyclohexanone, demonstrating the compound's role in enzymatic oxidation reactions in organic chemistry (Secundo et al., 1993).
Eigenschaften
IUPAC Name |
2-[hydroxy(phenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11,13,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZNNFVXOBDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxy-phenyl-methyl)-cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



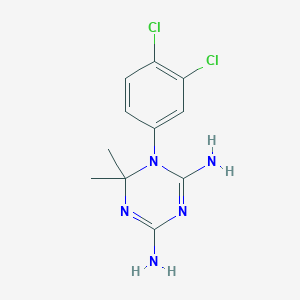
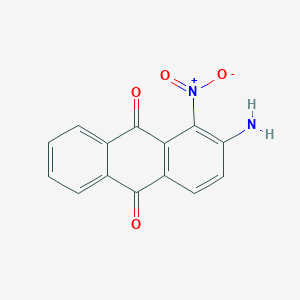
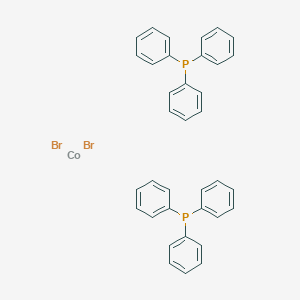
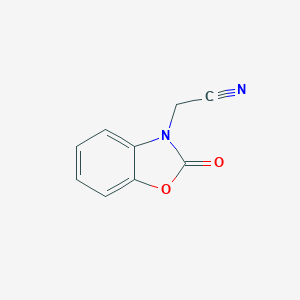
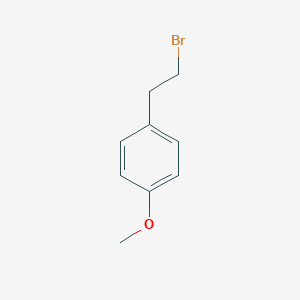
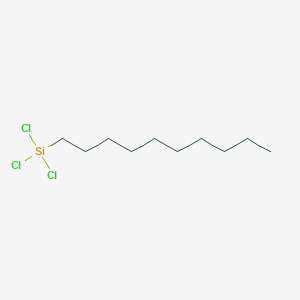
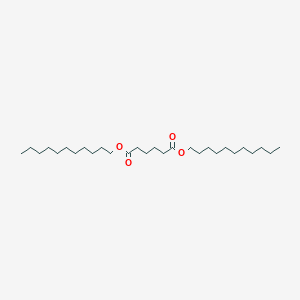
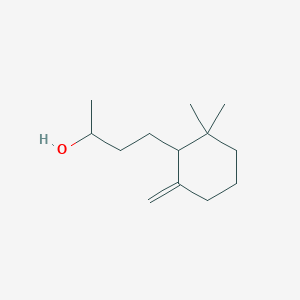
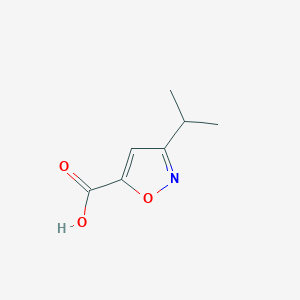
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
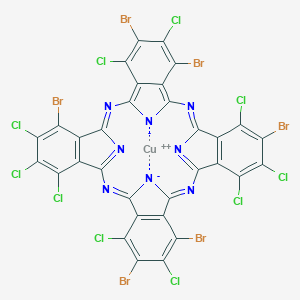
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

